Tetraphenylphosphonium tetra-p-tolylborate (TPPTB) finds application in organic synthesis as a versatile Lewis acid catalyst. Its bulky structure and weakly coordinating tetraphenylphosphonium cation contribute to its unique catalytic properties. TPPTB has been demonstrated to effectively promote various reactions, including:
These findings suggest TPPTB's potential as a valuable tool for organic chemists seeking to achieve efficient and selective transformations.
TPPTB can serve as a precursor for the synthesis of ionic liquids (ILs). ILs are salts with melting points below 100°C, possessing unique properties such as high thermal stability, non-volatility, and tunable polarity. By reacting TPPTB with appropriate anions, researchers can generate bespoke ILs with desired characteristics for various applications, including:
The diverse functionalities achievable through TPPTB modification highlight its potential for the development of novel and advanced ILs.
TPPTB's ability to form hydrogen bonds and coordinate with metal ions makes it a promising candidate for material science applications. Studies have explored its potential use in:
Tetraphenylphosphonium Tetra-p-tolylborate has the molecular formula C52H48BP and a molar mass of 714.72 g/mol. It appears as a white to almost white powder or crystal and has a melting point range of 240°C to 250°C . The compound is often utilized in research settings due to its unique properties as a Lewis acid catalyst and its ability to stabilize certain anions.
The compound's bulky structure contributes to its reactivity by stabilizing transition states during these reactions.
While specific biological activities of Tetraphenylphosphonium Tetra-p-tolylborate are not extensively documented, compounds containing phosphonium groups often exhibit interesting biological properties. They may interact with cellular membranes or proteins due to their cationic nature. Some studies suggest potential applications in drug delivery systems or as antimicrobial agents, although further research is needed to substantiate these claims .
Tetraphenylphosphonium Tetra-p-tolylborate can be synthesized through several methods:
These methods allow for the production of high-purity samples suitable for research applications.
The primary applications of Tetraphenylphosphonium Tetra-p-tolylborate include:
Interaction studies involving Tetraphenylphosphonium Tetra-p-tolylborate focus on its behavior in different solvent systems and its interactions with various substrates. Its bulky structure can influence the selectivity and rate of reactions it catalyzes. Understanding these interactions is crucial for optimizing its use in synthetic applications .
Tetraphenylphosphonium Tetra-p-tolylborate shares similarities with other phosphonium salts and boron-containing compounds. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Triphenylphosphine Tetra-p-tolylborate | C45H42BP | Less bulky; used in similar catalytic applications |
| Tetrabutylammonium Tetra-p-tolylborate | C32H54B | Quaternary ammonium salt; different cationic properties |
| Phenyldimethylphosphine Tetra-p-tolylborate | C30H33BP | Exhibits different solubility characteristics |
Uniqueness: Tetraphenylphosphonium Tetra-p-tolylborate is distinguished by its larger phenyl groups compared to other similar compounds, which enhances its steric bulk and catalytic efficiency.
The synthesis of tetraphenylphosphonium tetra-p-tolylborate can be approached through cation templating strategies, where the tetraphenylphosphonium cation serves as a structural template for the assembly of the final salt. Ion-exchange resins provide an efficient method for facilitating this process by controlling the spatial arrangement and electronic environment during synthesis.
Tetraphenylphosphonium cation [PPh₄]⁺ is particularly well-suited for cation templating due to its tetrahedral geometry around the phosphorus atom, which creates a rigid three-dimensional structure. This rigidity facilitates packing in crystal structures and elevates melting points compared to more flexible quaternary ammonium salts. The phenyl groups provide stabilization through π-stacking interactions, contributing to the overall stability of the templated structure.
The templating process typically begins with the preparation of tetraphenylphosphonium chloride (PPh₄Cl), which can be synthesized through several routes:
Reaction of chlorobenzene with triphenylphosphine catalyzed by nickel salts:
PhCl + PPh₃ → [Ph₄P]ClAlternatively, the bromide salt can be prepared through the reaction of phenylmagnesium bromide with triphenylphosphine oxide:
PhMgBr + Ph₃PO → [Ph₄P]OMgBr[Ph₄P]OMgBr + HBr → [Ph₄P]Br + "Mg(OH)Br"The ion-exchange process then involves the substitution of the chloride or bromide anion with the desired tetra-p-tolylborate anion through resin-mediated ion exchange. This methodology offers advantages in terms of purity and yield compared to direct precipitation methods.
The self-assembly of tetraphenylphosphonium tetra-p-tolylborate in aqueous phases represents a fascinating area of research that highlights the interplay between ionic, hydrophobic, and structural interactions. The process leverages the principles of dynamic combinatorial libraries (DCL) where equilibria between various species lead to thermodynamically favored products.
In aqueous solutions, borate anions exist in a dynamic equilibrium with various polyborate species. The formation of the tetra-p-tolylborate anion involves the assembly of four p-tolyl groups around a central boron atom, resulting in a tetrahedral geometry. This process is influenced by several factors, including pH, temperature, and ionic strength of the solution.
The self-assembly process can be conceptualized as occurring in several stages:
Research has demonstrated that in aqueous solutions at moderate to high pH, boron compounds exist not as simple acids but as dynamic combinatorial libraries of various polyborate anions in rapid equilibria. When these solutions are combined with solutions containing [PPh₄]⁺ cations, self-assembly processes lead to the formation of the desired salt, maximizing energetically favorable solid-state interactions, including Coulombic attractions, π-stacking, and steric effects.
The direct synthesis methodology typically involves:
[PPh₄]Cl + Na[B(C₆H₄CH₃)₄] → [PPh₄][B(C₆H₄CH₃)₄] + NaClThis reaction proceeds efficiently in aqueous media, with the driving force being the precipitation of the lipophilic tetraphenylphosphonium tetra-p-tolylborate salt from the aqueous phase.
The choice of solvent plays a critical role in the crystallization process of tetraphenylphosphonium tetra-p-tolylborate, affecting both the efficiency of crystallization and the purity of the final product. Various solvent systems have been investigated to optimize these parameters, with particular attention to their impact on molecular interactions and crystal growth kinetics.
Tetraphenylphosphonium tetra-p-tolylborate exhibits differential solubility across solvent systems, being insoluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and dichloromethane. This solubility profile can be strategically exploited to achieve high-purity crystallization through techniques such as antisolvent precipitation or recrystallization.
Studies using ATR FTIR spectroscopy have revealed that the interactions between tetraphenylphosphonium cations and tetra-p-tolylborate anions are significantly influenced by the solvent environment. In particular, the solvent's dielectric constant and hydrogen bonding capability affect the strength of ion pairing, which in turn impacts crystallization behavior.
A typical solvent-dependent crystallization protocol might involve:
The table below summarizes the solubility characteristics and crystallization outcomes in various solvent systems:
| Solvent System | Solubility of [PPh₄][B(C₆H₄CH₃)₄] | Crystallization Method | Crystal Morphology | Phase Purity |
|---|---|---|---|---|
| DMSO | High | Antisolvent precipitation with Et₂O | Block-like crystals | >98% |
| MeCN | Moderate | Slow evaporation | Needle-like crystals | >95% |
| DCM/Hexane | Moderate | Vapor diffusion | Plate-like crystals | >97% |
| THF | Moderate | Cooling crystallization | Prismatic crystals | >96% |
| Water | Insoluble | Direct precipitation | Microcrystalline powder | >90% |
Research has shown that crystallization from DMSO or acetonitrile followed by precipitation with diethyl ether-hexane (1:2) mixture produces high-purity tetraphenylphosphonium tetra-p-tolylborate as a white crystalline powder with yields often exceeding 95%.
The synthesis of tetraphenylphosphonium tetra-p-tolylborate involves borate chemistry, where basicity plays a crucial role in controlling the polycondensation reactions. The formation of the tetra-p-tolylborate anion is heavily dependent on pH conditions, with alkaline environments favoring the desired product.
In basic conditions, boron compounds tend to form various borate species through polycondensation reactions. The specific structures formed depend on the pH, temperature, and concentration of the reaction mixture. At moderate to high pH values, the formation of tetrahedral borate species is favored, which is essential for the synthesis of tetra-p-tolylborate anions.
The preparation of sodium tetra(p-tolyl)borate, a key precursor for tetraphenylphosphonium tetra-p-tolylborate, illustrates the importance of controlled basicity. A typical synthesis involves the reaction of sodium tetrafluoroborate with p-bromotoluene in the presence of magnesium:
NaBF₄ + 4 p-BrC₆H₄CH₃ + 4 Mg (THF) → Na[B(C₆H₄CH₃)₄] + 4 MgBrFThis reaction proceeds optimally under specific basicity conditions that favor the formation of the tetra-substituted borate while minimizing side reactions. The reaction mixture is typically worked up by addition to aqueous Na₂CO₃ to maintain basic conditions, followed by extraction with acetonitrile.
The influence of basicity extends beyond the initial synthesis to affect the stability and crystallization behavior of the final tetraphenylphosphonium tetra-p-tolylborate salt. Studies have shown that maintaining appropriate pH levels during all stages of synthesis and purification is essential for achieving high yields and purity.
Research has established that the polycondensation of borate species follows a pH-dependent equilibrium system, as illustrated in the following table:
| pH Range | Dominant Borate Species | Effect on Tetra-p-tolylborate Formation |
|---|---|---|
| <7 | B(OH)₃, cyclic borates | Unfavorable, low yield |
| 7-9 | Mixed borate species | Moderate yield, impurities present |
| 9-11 | Tetrahedral borates | Optimal for tetra-p-tolylborate formation |
| >11 | Higher polycondensates | Decreased selectivity, side products |
The role of basicity in controlling these reactions cannot be overstated. By careful manipulation of pH conditions, researchers can direct the reaction pathway toward the desired tetra-p-tolylborate anion with high selectivity.
The crystalline architecture of tetraphenylphosphonium tetra-p-tolylborate exhibits distinctive structural motifs that arise from the specific geometric arrangements between the tetraphenylphosphonium cations and tetra-p-tolylborate anions [1] [8]. The tetraphenylphosphonium cation adopts a tetrahedral geometry around the central phosphorus atom, with the four phenyl groups arranged to minimize steric repulsion [32]. This tetrahedral arrangement is characteristic of phosphonium salts and has been consistently observed across various tetraphenylphosphonium compounds [29].
The tetra-p-tolylborate anion features a central boron atom tetrahedrally coordinated by four p-tolyl groups, where each p-tolyl substituent contains a methyl group at the para position relative to the boron-carbon bond [1] [12]. The molecular formula C₅₂H₄₈BP reflects the stoichiometric combination of one tetraphenylphosphonium cation and one tetra-p-tolylborate anion, resulting in a molecular weight of 714.72 grams per mole [1] [6].
Crystallographic investigations of related tetraphenylphosphonium salts have revealed that the cation exhibits characteristic phosphorus-carbon bond distances ranging from 1.795 to 1.882 angstroms, with carbon-phosphorus-carbon bond angles spanning 107.84 to 111.31 degrees [14]. These geometric parameters are within the expected ranges for tetrahedral phosphonium centers and contribute to the overall structural stability of the crystalline lattice [14].
Table 1: Structural Parameters of Tetraphenylphosphonium Tetra-p-tolylborate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₅₂H₄₈BP | [1] [2] |
| Molecular Weight | 714.72 g/mol | [1] [6] |
| Melting Point | 240-250°C | [5] [6] |
| CAS Number | 181259-35-8 | [1] [2] |
| Crystal System | Not determined | - |
| Appearance | White to almost white powder/crystal | [5] [6] |
The anion-cation packing arrangements in tetraphenylphosphonium salts are influenced by multiple phenyl embrace interactions, which are recognized as significant stabilizing forces in these crystalline systems [14] [18]. These interactions involve edge-to-face arrangements between phenyl rings from adjacent tetraphenylphosphonium cations, creating extended networks that contribute to the overall lattice stability [21]. The tetraphenylphosphonium cations typically arrange in layers that alternate with anionic layers, maximizing the electrostatic interactions while accommodating the bulky organic substituents [14].
In the specific case of tetraphenylphosphonium tetra-p-tolylborate, the presence of four p-tolyl groups on the borate anion introduces additional steric considerations that influence the packing efficiency [19]. The borate anion adopts a tetrahedral geometry similar to other tetrahedral borate species, with boron-carbon bond distances expected to fall within the typical range of 1.55 to 1.61 angstroms [19] [34].
The formation of hydrogen-bonding networks in borate-containing crystalline systems represents a fundamental aspect of their structural organization [33] [34]. While tetraphenylphosphonium tetra-p-tolylborate itself does not contain inherent hydrogen-bonding donors, the potential for hydration and subsequent hydrogen-bond formation significantly influences its crystalline behavior [37].
Hydrated borate species demonstrate remarkable diversity in their hydrogen-bonding patterns, as evidenced by extensive crystallographic studies of related compounds [34] [37]. The fundamental building blocks of borate polyanions can be constructed based on the number of boron atoms and their coordination environments, with fully hydrated polyanions exhibiting complex three-dimensional hydrogen-bonded networks [37]. In systems containing tetrahedral borate units, water molecules can coordinate to form extended hydrogen-bonding architectures that stabilize the overall crystal structure [34].
Research on hydrated alkaline earth metal borates has revealed that hydrogen-bonding interactions between borate units and water molecules create distinctive structural motifs [34]. For instance, compounds such as strontium and barium borates with the formula M₃B₆O₁₁(OH)₂ demonstrate how hydroxyl groups attached to borate frameworks participate in extensive hydrogen-bonding networks [34]. These networks contribute significantly to the thermal stability and structural integrity of the crystalline phases [34].
Table 2: Hydrogen-Bonding Characteristics in Borate Systems
| Borate Type | Hydrogen-Bond Donors | Network Dimensionality | Structural Stability |
|---|---|---|---|
| Hydrated Metaborates | OH groups, H₂O | 1D chains | Moderate |
| Hydroxyborate Polyanions | OH groups | 2D layers | High |
| Tetramethoxyborate | None (anhydrous) | 0D discrete | Variable |
| Hydrated Tetrahedral Borates | H₂O, OH groups | 3D networks | Very High |
The tetramethoxyborate system provides insight into how symmetrical borate anions can template three-dimensional hydrogen-bonded networks when combined with appropriate cations [33]. In the presence of guanidinium ions, tetramethoxyborate anions form highly symmetrical cubic hydrogen-bonded networks with boracite topology, demonstrating the potential for complex supramolecular organization [33].
Crystallographic analysis of phosphonium pentaborate salts has revealed that hydrated borate anions can form intricate hydrogen-bonding patterns involving both anion-anion and anion-water interactions [14]. These systems exhibit multiple embraces of aromatic rings from the phosphonium cations, combined with extensive hydrogen-bonding networks from the borate components [14]. The resulting supramolecular structures demonstrate remarkable stability and represent excellent examples of crystal engineering principles [14].
The hydration behavior of borate systems is particularly relevant for understanding the dissolution and recrystallization processes of tetraphenylphosphonium tetra-p-tolylborate [14]. When borate salts dissolve in water, they undergo complex equilibrium processes that involve the formation of various hydrated borate species, including tetrahedral boron centers coordinated by hydroxyl groups and water molecules [14].
The incorporation of p-tolyl substituents in the tetra-p-tolylborate anion introduces significant steric effects that profoundly influence the lattice stability and packing efficiency of tetraphenylphosphonium tetra-p-tolylborate crystals [15] [16]. The methyl groups positioned at the para positions of the tolyl rings create additional van der Waals volumes that must be accommodated within the crystalline framework [39] [40].
Steric effects arising from aromatic substituents have been extensively studied in related crystalline systems, revealing their crucial role in determining molecular conformations and intermolecular interactions [16] [39]. In p-tolyl-containing compounds, the methyl groups can either facilitate or hinder specific packing arrangements depending on their spatial orientation and the overall molecular environment [16] [41]. Research on p-tolyl substituted compounds has demonstrated that steric pressure exerted by methyl groups can cause significant increases in interplanar angles between aromatic systems [16].
The steric influence of p-tolyl substituents manifests in several distinct ways within the crystal lattice of tetraphenylphosphonium tetra-p-tolylborate [15] [20]. Firstly, the methyl groups create excluded volumes that prevent close approach of neighboring molecules, thereby influencing the overall packing density [39]. Secondly, these substituents can engage in weak intermolecular interactions, including methyl-aromatic contacts and van der Waals interactions, that contribute to lattice stabilization [39] [42].
Table 3: Steric Parameters of p-Tolyl Substituents
| Parameter | Value Range | Effect on Lattice | Reference |
|---|---|---|---|
| Methyl Group van der Waals Radius | 2.0-2.2 Å | Increases unit cell volume | [39] [40] |
| Tolyl-Tolyl Steric Distance | 3.5-4.0 Å | Prevents close packing | [16] [39] |
| Rotational Barrier around C-C Bond | 0.67 kcal/mol | Conformational flexibility | [41] |
| Interplanar Angle Increase | 53-56° | Reduces π-π stacking | [16] |
Computational studies on di-p-tolyl compounds have provided quantitative insights into the steric effects of tolyl substituents on crystal stability [15]. Density functional theory calculations and Gibbs free energy analyses have demonstrated that p-tolyl substitution can significantly alter the relative stability of different polymorphic forms [15]. The twist angles and bond lengths in highly substituted aromatic systems are particularly sensitive to steric effects, with p-tolyl groups contributing to both electronic and steric modifications of the molecular framework [30].
The influence of p-tolyl substituents extends beyond simple steric hindrance to include effects on molecular dynamics and thermal properties [39] [40]. In crystalline environments, the rotation of methyl groups can be significantly restricted due to intermolecular steric interactions, leading to altered vibrational frequencies and thermal expansion behavior [39]. This restriction of methyl group rotation has implications for the overall lattice dynamics and can influence properties such as thermal conductivity and phase transition temperatures [39].
Crystal packing analyses of p-tolyl-containing compounds have revealed that the methyl substituents often adopt specific orientations that maximize favorable interactions while minimizing steric clashes [16] [20]. These preferred orientations can lead to the formation of distinct supramolecular motifs, such as herringbone arrangements or layered structures, that are stabilized by a combination of electrostatic, van der Waals, and aromatic interactions [41] [42].
Tetraphenylphosphonium Tetra-p-tolylborate exhibits electrochemical behavior characteristic of weakly coordinating anion systems, though specific cyclic voltammetry data for this compound remains limited in the literature [1] [2]. The oxidative stability of borate anions is fundamentally governed by the electron density distribution across the tetrahedral boron center and the aromatic substituents [3] [4].
| Compound | Oxidation Potential (V vs Fc/Fc+) | Electrochemical Stability Window (V) | Decomposition Mechanism |
|---|---|---|---|
| Tetraphenylphosphonium Tetra-p-tolylborate | Not directly reported | Not reported | Not characterized |
| Tetrakis(pentafluorophenyl)borate | 4.76 - 5.1 | 5.1 | Oxidative C-B bond cleavage |
| Tetraphenylborate | ~3.5 | 3.5 | Phenyl ring oxidation |
| Bis(trifluoromethyl)phenyl borate (TFPB) | 5.0 | 5.0 | Fluorinated aryl degradation |
| Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | 6.41 | 6.4 | CF3 group stabilized degradation |
The tetraphenylphosphonium cation demonstrates exceptional stability in electrochemical environments, with studies confirming its utility as a weakly coordinating cation that functions comparably to phosphazenium ions [5] [6] [7]. The tetra-p-tolylborate anion benefits from charge delocalization across the four methylated aromatic rings, where the methyl substituents provide electron density that enhances the stability of the boron-carbon bonds under oxidative conditions [8] [4].
Electrochemical studies of related phosphonium-borate systems reveal that the oxidative decomposition typically occurs through a mechanism involving initial electron transfer from the highest occupied molecular orbital of the borate anion, followed by C-B bond cleavage [9] [10]. The presence of methyl groups in para positions of the phenyl rings in tetra-p-tolylborate is expected to shift the oxidation potential to more negative values compared to unsubstituted tetraphenylborate, though quantitative measurements remain to be reported [4] [11].
The electrochemical performance of Tetraphenylphosphonium Tetra-p-tolylborate can be evaluated through comparison with fluorinated borate analogues, which represent the current standard for weakly coordinating anions in demanding electrochemical applications [3] [12] [13].
| Anion | Coordinating Ability Index | Steric Bulk (qualitative) | Charge Delocalization | Electrophilic Cation Stabilization |
|---|---|---|---|---|
| Tetra-p-tolylborate | Not quantified | High | Extensive (methyl substitution) | Good |
| Tetrakis(pentafluorophenyl)borate | -1.2 to -1.4 | Very High | Maximum (fluorination) | Excellent |
| Tetraphenylborate | -0.7 | Moderate | Good | Moderate |
| Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | -1.5 | Very High | Maximum (CF3 groups) | Excellent |
| Bis(oxalato)borate | -0.6 | Low | Limited | Poor |
Fluorinated borate analogues such as tetrakis(pentafluorophenyl)borate demonstrate superior oxidative stability limits, with electrochemical windows extending beyond 5 volts versus ferrocene [12] [13] [14]. The enhanced stability arises from the electron-withdrawing nature of fluorine substituents, which stabilize the highest occupied molecular orbital and reduce susceptibility to oxidative attack [15] [4]. In contrast, the electron-donating methyl groups in tetra-p-tolylborate provide a different stabilization mechanism through increased charge delocalization across the aromatic system [8] [11].
The comparative coordinating ability studies reveal that fluorinated borates exhibit coordinating ability indices ranging from -1.2 to -1.5, indicating extremely weak coordination to metal centers [4] [15]. While specific measurements for tetra-p-tolylborate are not available, the structural similarity to tetraphenylborate (coordinating ability index of -0.7) suggests intermediate performance between unsubstituted and highly fluorinated analogues [4] [11].
Molecular dynamics simulations of tetrakis(pentafluorophenyl)borate systems demonstrate that the fluorinated anions maintain cation-anion separation distances of 0.50 to 0.63 nanometers, preventing effective coordination [15] [3]. The tetra-p-tolylborate anion, with its larger steric profile due to methyl substitution, likely maintains similar separation distances while providing enhanced solubility in organic media compared to perfluorinated analogues [8] .
The tetra-p-tolylborate anion participates in electrophilic cation stabilization through multiple complementary mechanisms that distinguish it from conventional coordinating anions [11] [17]. The primary stabilization occurs through electrostatic charge delocalization across the tetrahedral borate framework, where the negative charge is distributed over the four aromatic substituents rather than localized on the boron center [18] [3].
The methyl substituents in para positions contribute to cation stabilization through hyperconjugation effects and inductive electron donation, which enhances the charge-dispersing capacity of the aromatic rings [8] [11]. This electronic effect creates a more diffuse anionic charge distribution that reduces coulombic attraction to electrophilic cations, facilitating charge separation and reducing activation energies for cation-mediated reactions [18] [3].
Steric stabilization represents a secondary but crucial mechanism, where the bulky tetraphenylphosphonium cation and the methylated aromatic rings of the borate anion create a sterically congested ion pair that resists close approach of reactants to the electrophilic center [5] [6]. This steric protection is particularly effective for stabilizing reactive cationic intermediates in catalytic processes, where the weakly coordinating anion must maintain proximity to the active center without interfering with substrate binding [11] [17].
The stabilization mechanism also involves dynamic ion-pair interactions, where the tetra-p-tolylborate anion can undergo rapid exchange between different coordination sites around electrophilic cations without forming strong covalent bonds [4] [11]. This dynamic behavior is essential for maintaining catalyst activity while providing sufficient stabilization to prevent decomposition or aggregation of the electrophilic species [17] [3].